Ethyl 2-hydroxy-5-methylnicotinate
Overview
Description
Ethyl 2-hydroxy-5-methylnicotinate is an organic compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methyl group attached to the nicotinic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-5-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-5-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2-hydroxy-5-methylnicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. This method is advantageous as it provides a higher yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-5-methylnicotinic acid.
Reduction: Formation of 2-hydroxy-5-methylnicotinyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-5-bromo- or 2-hydroxy-5-chloromethylnicotinate.
Scientific Research Applications
Ethyl 2-hydroxy-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-5-methylnicotinate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. This compound may also interact with nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-hydroxy-5-methylnicotinate can be compared with other similar compounds such as ethyl 5-hydroxy-2-methylnicotinate and mthis compound. These compounds share similar structural features but differ in the position of functional groups or the nature of the ester group. The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.
List of Similar Compounds
- Ethyl 5-hydroxy-2-methylnicotinate
- Mthis compound
- Ethyl 2-hydroxy-3-methylnicotinate
Properties
IUPAC Name |
ethyl 5-methyl-2-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMGIWFOGZOREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514834 | |
Record name | Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85147-15-5 | |
Record name | Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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